molecular formula C9H10ClN B3324857 5-Chloro-5,6,7,8-tetrahydroquinoline CAS No. 198401-82-0

5-Chloro-5,6,7,8-tetrahydroquinoline

Cat. No. B3324857
M. Wt: 167.63 g/mol
InChI Key: NPYQDVRGIFOHLC-UHFFFAOYSA-N
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Patent
US05756497

Procedure details

5-Hydroxy-5,6,7,8-tetrahydroquinoline from step 1 above was converted to the chloride using the procedure as given in step 2 of Example 3. The crude 5-chloro-5,6,7,8-tetrahydroquinoline was purified by pressurized silica gel column chromatography using 7:3 EtOAc:hexane as eluant. 5-Chloro-5,6,7,8-tetrahydroquinoline was obtained as a pale yellow oil (TLC Rf = 0.40 (8:2 EtOAc:hexane)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:11][CH2:10][CH2:9][C:8]2[N:7]=[CH:6][CH:5]=[CH:4][C:3]1=2.[Cl-:12]>>[Cl:12][CH:2]1[CH2:11][CH2:10][CH2:9][C:8]2[N:7]=[CH:6][CH:5]=[CH:4][C:3]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C=2C=CC=NC2CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude 5-chloro-5,6,7,8-tetrahydroquinoline was purified by pressurized silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1C=2C=CC=NC2CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.